molecular formula C14H22N2O B2390776 (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 416869-87-9

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2390776
CAS No.: 416869-87-9
M. Wt: 234.343
InChI Key: YOFCVSFSSNPISO-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C14H22N2O. It is known for its applications in biochemical and proteomics research . The compound features a benzyl group substituted with a methoxy group at the second position and a piperidine ring substituted with a methyl group at the first position.

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-1-methylpiperidin-4-amine, also known as (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, is a complex organic compoundSimilar compounds have been found to interact withserotonin receptors , specifically the 5-HT 2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive processes.

Mode of Action

It may bind to the 5-HT 2A/2C receptors, triggering a series of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

The compound’s interaction with serotonin receptors can affect various biochemical pathways. For instance, activation of 5-HT 2A/2C receptors can influence the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in numerous physiological processes, including mood regulation, cognition, and motor control.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. For instance, activation of serotonin receptors could lead to changes in neurotransmitter release, potentially affecting mood, cognition, and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods utilize automated reactors and precise control of reaction conditions to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and catalysis studies.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a potential lead compound for drug development targeting neurological disorders.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-benzyl)-(1-ethyl-piperidin-4-yl)-amine
  • (2-Methoxy-benzyl)-(1-propyl-piperidin-4-yl)-amine
  • (2-Methoxy-benzyl)-(1-butyl-piperidin-4-yl)-amine

Uniqueness

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the methoxy group at the second position of the benzyl ring and the methyl group on the piperidine ring contribute to its unique reactivity and interaction with molecular targets .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFCVSFSSNPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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